Cholestenone-d5: A Technical Guide for Researchers
Cholestenone-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cholestenone-d5, a deuterated analog of Cholestenone. This document details its chemical and physical properties, applications in quantitative analysis, and its biological relevance in the context of its non-deuterated counterpart. Experimental protocols for its use as an internal standard in mass spectrometry-based analyses are provided, along with a visualization of a key signaling pathway influenced by Cholestenone.
Core Properties of Cholestenone-d5
Cholestenone-d5 is a stable isotope-labeled form of 4-Cholesten-3-one, an oxidized derivative of cholesterol. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification of endogenous Cholestenone and related sterols in complex biological matrices.
Chemical and Physical Data
The following table summarizes the key quantitative data for Cholestenone-d5, compiled from various suppliers.
| Property | Value | Source(s) |
| Synonyms | 4-Cholesten-3-one-d5, 3-Keto-4-cholestene-d5, Deuterated Cholestenone | [1][2][3] |
| Molecular Formula | C₂₇H₃₉D₅O | [1][2] |
| Molecular Weight | 389.67 g/mol | [1] |
| Exact Mass | 389.68 Da | [2] |
| CAS Number | 72560-60-2 | [1][2][3] |
| Chemical Purity | ≥97% | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at -20°C, protected from light and moisture. | [2][3] |
Applications in Quantitative Analysis
The primary application of Cholestenone-d5 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of unlabeled Cholestenone and other sterols.[3][4] IDMS is considered a gold standard for quantitative analysis due to its ability to correct for sample loss during preparation and for variations in instrument response.[4]
Mass Spectrometry
Table of Inferred MRM Transitions for Cholestenone and Cholestenone-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Inferred |
| Cholestenone | 385.3 | 147.1, 161.1, 229.2 |
| Cholestenone-d5 | 390.3 | 147.1, 161.1, 234.2 |
Note: Product ions are inferred based on the common fragmentation patterns of sterols and may need to be empirically determined for a specific instrument and conditions.
Experimental Protocols
The following sections outline a general workflow for the quantitative analysis of sterols using Cholestenone-d5 as an internal standard by LC-MS/MS.
Sample Preparation (Lipid Extraction and Saponification)
This protocol is a generalized procedure for extracting sterols from biological samples such as plasma or cultured cells.[4][7][8]
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Sample Collection: Collect biological samples (e.g., 200 µL of plasma).
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Internal Standard Spiking: Add a known amount of Cholestenone-d5 in a suitable solvent (e.g., ethanol) to the sample at the earliest stage of preparation.
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform/methanol (2:1, v/v) or methanol/dichloromethane.[4][8]
-
Saponification (Optional): To analyze total sterols (both free and esterified), perform saponification to hydrolyze the steryl esters. Add an ethanolic solution of potassium hydroxide (KOH) and incubate at room temperature or elevated temperatures. This step can be omitted for the analysis of free sterols only.[4]
-
Extraction of Non-saponifiable Lipids: After saponification, extract the free sterols using a non-polar solvent like hexane or diethyl ether.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).[4]
LC-MS/MS Analysis
This section outlines a general LC-MS/MS method for the analysis of sterols.[9][10]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for sterol separation.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water with additives like formic acid or ammonium acetate is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Data Analysis: The concentration of the endogenous analyte is calculated by comparing the peak area ratio of the analyte to the internal standard (Cholestenone-d5) against a calibration curve.
-
Caption: A generalized workflow for the quantitative analysis of sterols.
Biological Role and Signaling Pathways of Cholestenone
While Cholestenone-d5 is primarily used as a research tool, its non-deuterated counterpart, Cholestenone, has been shown to exert biological effects. As an oxidation product of cholesterol, it can influence the properties of cell membranes and modulate cellular signaling pathways.
Impact on Lipid Rafts and EGFR Signaling
One of the key mechanisms through which Cholestenone affects cell signaling is by altering the integrity of lipid rafts.[11][12] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.[13][14]
Studies have shown that Cholestenone can disrupt these lipid rafts, which in turn can modulate the activity of raft-associated proteins, such as the Epidermal Growth Factor Receptor (EGFR).[11][12] In breast cancer cells, treatment with 4-cholesten-3-one has been found to reduce the expression of EGFR within membrane rafts.[11] This is significant as the localization of EGFR in lipid rafts is often associated with its activation and downstream signaling that promotes cell proliferation and migration.[15][16]
The diagram below illustrates the proposed mechanism by which Cholestenone impacts the EGFR signaling pathway through the disruption of lipid rafts.
Caption: The proposed mechanism of Cholestenone's effect on EGFR signaling.
Synthesis
While detailed synthetic procedures for Cholestenone-d5 are proprietary to commercial suppliers, the general synthesis of Cholestenone can be achieved through the oxidation of cholesterol.[17] The deuterated version would likely be synthesized from a deuterated cholesterol precursor or through a process involving deuterium exchange reactions. A published method for the synthesis of a fluorescently labeled cholestenone analog involved a ruthenium-catalyzed Oppenauer-type oxidation of the corresponding labeled cholesterol.[18]
Conclusion
Cholestenone-d5 is an indispensable tool for researchers in the fields of lipidomics, clinical chemistry, and drug development. Its utility as an internal standard enables the accurate and precise quantification of Cholestenone and other sterols, which is crucial for understanding their roles in health and disease. The biological activity of its non-deuterated form, particularly its influence on membrane microdomains and cell signaling, highlights the importance of studying these cholesterol metabolites. The experimental protocols and conceptual frameworks presented in this guide are intended to support the research community in their investigations involving Cholestenone-d5 and related compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid raft - Wikipedia [en.wikipedia.org]
- 15. Cholesterol suppresses spontaneous activation of EGFR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholesterol depletion inhibits epidermal growth factor receptor transactivation by angiotensin II in vascular smooth muscle cells: role of cholesterol-rich microdomains and focal adhesions in angiotensin II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes | PLOS One [journals.plos.org]
